4-Hydroxymethyl Loratadine

Vue d'ensemble

Description

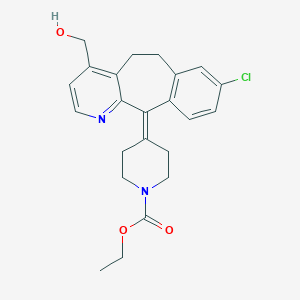

4-Hydroxymethyl Loratadine is a derivative of Loratadine, a well-known non-sedating antihistamine used to treat allergies. This compound is identified as a usual impurity in Loratadine syrup formulations and is formed through the substitution of the pyridine moiety of Loratadine . It is characterized by its molecular formula C23H25ClN2O3 and a molecular weight of 412.91 .

Méthodes De Préparation

The synthesis of 4-Hydroxymethyl Loratadine involves several steps starting from the parent compound, Loratadine. The process begins with the conversion of Loratadine into its N-oxide form, followed by the formation of a N-methoxypyridinium salt. The cyanide ion then attacks this salt, producing a mixture of nitriles, which are separated by chromatography. The final product, this compound, is obtained through further chemical reactions .

In industrial settings, the preparation of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of specific reagents and conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

4-Hydroxymethyl Loratadine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The pyridine moiety of this compound can undergo substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like MCPBA (meta-chloroperoxybenzoic acid) and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

4-Hydroxymethyl Loratadine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for quality control in the production of Loratadine formulations . In biology and medicine, it serves as a model compound for studying the metabolism and degradation of antihistamines. Additionally, it is used in the development of new antihistamine drugs with improved efficacy and safety profiles .

Mécanisme D'action

The mechanism of action of 4-Hydroxymethyl Loratadine is similar to that of Loratadine. It acts as an antagonist to the H1 histamine receptors, which are found on the surface of various cells, including epithelial cells, endothelial cells, and smooth muscle cells . By binding to these receptors, this compound prevents the action of histamine, thereby reducing allergic symptoms such as inflammation, itching, and swelling .

Comparaison Avec Des Composés Similaires

4-Hydroxymethyl Loratadine is similar to other derivatives of Loratadine, such as 2-Hydroxymethyl Loratadine. These compounds share a common structural framework but differ in the position of the hydroxymethyl group on the pyridine ring . Compared to its parent compound, Loratadine, this compound has a modified chemical structure that may influence its pharmacokinetic and pharmacodynamic properties .

Similar compounds include:

2-Hydroxymethyl Loratadine: Another impurity found in Loratadine formulations.

Desloratadine: An active metabolite of Loratadine with similar antihistamine properties.

Fexofenadine: Another second-generation antihistamine with a different chemical structure but similar therapeutic effects.

This compound stands out due to its specific formation as an impurity in Loratadine formulations and its unique chemical properties that make it a valuable compound for research and development.

Activité Biologique

4-Hydroxymethyl Loratadine is a derivative of Loratadine, a widely used antihistamine. This compound is primarily recognized as an impurity in Loratadine formulations, but its biological activity and potential therapeutic effects are of significant interest. Understanding its biological mechanisms, pharmacokinetics, and effects on various cellular processes can provide insights into its utility in clinical settings.

This compound functions as a peripheral H1 receptor antagonist . It competes with histamine for binding sites on H1 receptors, effectively inhibiting the action of histamine and alleviating symptoms associated with allergic reactions such as nasal congestion and itching .

Biochemical Pathways

The compound undergoes extensive metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, leading to the formation of active metabolites like desloratadine . The metabolic pathways are crucial for understanding the pharmacological profile of this compound.

| Pathway | Enzyme | Metabolite |

|---|---|---|

| First-pass metabolism | CYP3A4 | Desloratadine |

| Additional metabolism | CYP2D6 | Desloratadine |

Pharmacokinetics

After oral administration, this compound is rapidly absorbed, achieving peak plasma concentrations within 1-2 hours. Its main metabolite, desloratadine, peaks at approximately 3-4 hours . The compound exhibits a high volume of distribution and is predominantly eliminated through urine and feces in conjugated forms .

Cellular Effects

Research indicates that this compound influences various cellular processes. It has been shown to modulate gene expression related to inflammation, reducing the production of pro-inflammatory cytokines. Furthermore, studies demonstrate its potential antimelanogenic effects , where it inhibits melanogenesis in human melanocytes by downregulating key proteins involved in melanin production such as microphthalmia-associated transcription factor (MITF) and tyrosinase .

Case Studies

A notable study explored the effects of loratadine (and by extension, its derivatives) on melanogenesis. The results indicated that loratadine significantly reduced melanin content in human melanocytes through activation of the PI3K/Akt signaling pathway. This pathway's involvement suggests that similar effects may be expected from this compound .

Dosage Effects in Animal Models

Dosage studies reveal that lower doses of this compound provide therapeutic benefits without significant side effects. In animal models, it has been observed that varying dosages affect both allergic symptom relief and inflammatory responses.

Stability and Temporal Effects

In laboratory settings, this compound demonstrates stability under standard conditions, with minimal degradation over time. This stability is essential for its potential use in pharmaceutical formulations.

Propriétés

IUPAC Name |

ethyl 4-[13-chloro-7-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13,27H,2-3,5,8-9,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKYTUFUNAGTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400098 | |

| Record name | 4-Hydroxymethyl Loratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609806-40-8 | |

| Record name | Ethyl 4-[8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609806-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymethyl loratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609806408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxymethyl Loratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYMETHYL LORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2PK8Q54XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.